
3-苯氧基吡啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C12H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a phenoxy group attached to the third position of the pyridine ring and a carboxylic acid group at the second position
科学研究应用
3-Phenoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials, catalysts, and chemical intermediates.
作用机制
Target of Action
3-Phenoxypyridine-2-carboxylic acid is a bioactive molecule that has been widely introduced into pesticides . Its primary target is the enzyme phytoene desaturase (PDS) involved in the biosynthesis pathway of carotenoids .
Mode of Action
The compound inhibits the catalytic action of phytoene desaturase, thereby disrupting the biosynthesis of carotenoids . This inhibition leads to the cessation of plant photosynthesis, causing the plant to stop growing until it dies .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthesis pathway. Carotenoids are essential for photosynthesis in plants. By inhibiting phytoene desaturase, 3-Phenoxypyridine-2-carboxylic acid disrupts this pathway, leading to the cessation of photosynthesis .
Pharmacokinetics
Its molecular weight is 21521 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The primary result of the action of 3-Phenoxypyridine-2-carboxylic acid is the disruption of photosynthesis in plants. This leads to the cessation of plant growth and eventually plant death . This makes it an effective ingredient in pesticides.
生化分析
Cellular Effects
Carboxylic acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Phenoxypyridine-2-carboxylic acid is not well-defined. It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Phenoxypyridine-2-carboxylic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Carboxylic acids can participate in various metabolic pathways, interacting with enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxypyridine-2-carboxylic acid typically involves the following steps:
-
Nucleophilic Substitution Reaction: : The starting material, 3-chloropyridine-2-carboxylic acid, undergoes a nucleophilic substitution reaction with phenol in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure 3-Phenoxypyridine-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for 3-Phenoxypyridine-2-carboxylic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Phenoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
-
Substitution: : The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
相似化合物的比较
Similar Compounds
- 2-Phenoxypyridine-3-carboxylic acid
- 4-Phenoxypyridine-2-carboxylic acid
- 3-Phenoxypyridine-4-carboxylic acid
Uniqueness
3-Phenoxypyridine-2-carboxylic acid is unique due to the specific positioning of the phenoxy and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. The specific arrangement of functional groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-phenoxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCJIMAXSKLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
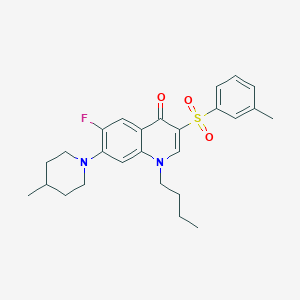
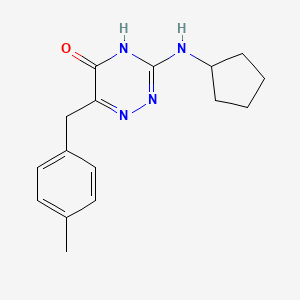
![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)
![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)
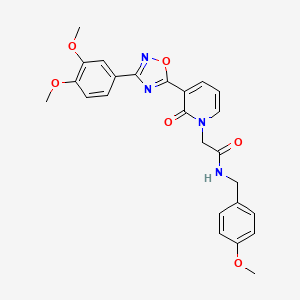
![2-methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2368625.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide](/img/structure/B2368628.png)
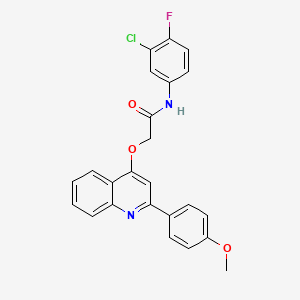
![Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide](/img/structure/B2368632.png)
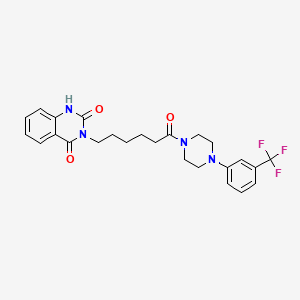
![N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2368636.png)
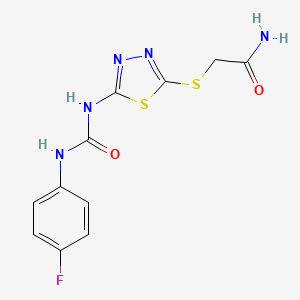
![methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2368639.png)
